N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(11-5-8-20-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-19-14/h1-8,10,12H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQNTZUJMYHKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
Antitumor Activity
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide demonstrates promising antitumor properties. Research indicates that compounds with similar structures can form stable complexes with DNA, affecting topoisomerase activity—an essential enzyme for DNA replication and transcription. For instance, studies on related anthra[2,3-b]furan-3-carboxamides have shown that they inhibit topoisomerases 1 and 2, leading to increased cytotoxicity against various tumor cell lines .
Case Study: In Vivo Antitumor Efficacy
In a murine model, derivatives of thiophene carboxamides exhibited significant antitumor activity, increasing the lifespan of treated animals by up to 262% at tolerable doses. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .
Antibacterial Properties
The compound also exhibits antibacterial activity against various pathogens. Furan derivatives have been studied for their effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to this compound have shown significant inhibition against strains like Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of antimicrobial action .
Table: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 64 µg/mL |
| Compound B | S. aureus | 32 µg/mL |
| This compound | E. coli, S. aureus | TBD |
Enzyme Inhibition
This compound has been identified as an inhibitor of several key enzymes involved in inflammatory processes. Specifically, it shows potential as an inhibitor of IKK-2 (IκB kinase β), which plays a crucial role in the NF-kB signaling pathway associated with inflammation .
Therapeutic Implications
Inhibition of IKK-2 can be beneficial in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The ability of this compound to modulate inflammatory responses positions it as a candidate for therapeutic development in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with various molecular targets. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Key Compounds Analyzed:
N-(2-Nitrophenyl)thiophene-2-carboxamide ():
- Core Structure : Thiophene-2-carboxamide with a 2-nitrophenyl group.
- Key Differences : The carboxamide group is at the 2-position of thiophene (vs. 3-position in the target compound). Substituents differ (nitrophenyl vs. bis-furan ethyl).
- Geometric Impact : Dihedral angles between aromatic rings (thiophene and benzene) range from 8.50° to 13.53°, influenced by nitro group placement . In contrast, the target compound’s bis-furan ethyl group may introduce steric hindrance, altering conformation.
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) ():
- Core Structure : Benzamide linked to a 1,3,4-oxadiazole ring and furan-2-yl group.
- Key Differences : The oxadiazole ring and sulfamoyl group differentiate it from the target’s thiophene carboxamide and bis-furan ethyl chain.
Ranitidine Derivatives (–6): Core Structure: Furan rings with dimethylamino and sulfamoyl groups. Key Differences: Ranitidine analogs prioritize sulfonamide and amine functionalities, unlike the target’s thiophene-carboxamide core.
Thiophene Fentanyl Hydrochloride ():
- Core Structure : Opioid analog with a thiophene ring.
- Key Differences : The piperidine and phenethyl groups in fentanyl contrast with the target’s carboxamide and bis-furan substituents.
Table 1: Structural Features of Comparable Compounds
| Compound | Core Structure | Substituents | Notable Functional Groups |
|---|---|---|---|
| Target Compound | Thiophene-3-carboxamide | 2,2-bis(furan-2-yl)ethyl | Amide, furan, thiophene |
| N-(2-Nitrophenyl)thiophene-2-carboxamide | Thiophene-2-carboxamide | 2-Nitrophenyl | Nitro, amide, thiophene |
| LMM11 | Benzamide | 1,3,4-Oxadiazole, furan-2-yl | Oxadiazole, sulfamoyl |
| Ranitidine Derivatives | Furan | Dimethylamino, sulfamoyl | Amine, sulfonamide |
| Thiophene Fentanyl | Piperidine-phenethyl | Thiophene | Piperidine, amide |
Physicochemical Properties
- Solubility : Compounds like LMM11 require solubilization in DMSO with surfactants (e.g., Pluronic F-127) , suggesting that the target compound’s bis-furan groups may exacerbate lipophilicity, reducing aqueous solubility.
- Crystal Packing: In N-(2-nitrophenyl)thiophene-2-carboxamide, weak C–H⋯O/S interactions dominate crystal packing . The target’s bis-furan ethyl group could enhance π-π stacking or introduce new non-classical hydrogen bonds.
Biological Activity
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound features a unique structure with two furan rings and one thiophene ring, which are known for their diverse biological activities. The compound is synthesized through the condensation of thiophene-3-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under inert conditions .
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, this compound has been studied for its effectiveness against various bacterial strains. A comparative analysis of similar compounds shows that derivatives with furan and thiophene structures often demonstrate broad-spectrum antimicrobial activity.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 64 µg/mL |
| BFMT (related compound) | P. aeruginosa, S. bovis | 32 µg/mL |
The MIC values indicate that this compound exhibits comparable or superior antimicrobial activity against certain pathogens .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies suggest that compounds with thiophene and furan rings can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that the compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values reported in the micromolar range. This suggests a promising avenue for further development as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : The presence of furan and thiophene rings enhances interaction with microbial membranes, leading to disruption and cell death.
- Anticancer Mechanisms : The compound may induce apoptosis through the activation of caspases and modulation of cell signaling pathways such as NF-kB, which is crucial in inflammation and cancer progression .
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties that could complement its antimicrobial and anticancer activities .
Pharmacokinetics
Pharmacokinetic studies indicate that furan and thiophene derivatives generally exhibit good bioavailability. This property is essential for therapeutic applications as it influences the drug's efficacy and safety profile.
Q & A
Q. What are the recommended synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide?
Acylation of amines with thiophene-3-carboxylic acid derivatives is a common approach. For example, coupling 2,2-bis(furan-2-yl)ethylamine with activated thiophene-3-carboxylic acid (e.g., using carbodiimide reagents like DCC or EDCI) in anhydrous dichloromethane (DCM) under nitrogen can yield the target compound. Purification via reverse-phase HPLC or recrystallization (e.g., methanol/water) is advised to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign chemical shifts for furan (δ ~6.3–7.4 ppm for protons) and thiophene (δ ~7.0–7.5 ppm) moieties. Carboxamide NH protons typically appear at δ ~8–10 ppm .
- IR Spectroscopy : Confirm C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities; SHELX programs are widely used for small-molecule refinement .
Q. How can density functional theory (DFT) aid in predicting this compound’s properties?
Hybrid functionals like B3LYP (incorporating exact exchange terms) provide accurate thermochemical data (e.g., bond energies, electronic spectra). Basis sets such as 6-31G* are suitable for geometry optimization. Compare computed IR/NMR spectra with experimental data to validate structural assignments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
- Solvent Effects : Test polar aprotic solvents (DMF, THF) versus DCM for solubility and reactivity.
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions like furan oxidation .
Q. What strategies resolve discrepancies in spectroscopic data during structural validation?
- Multi-technique cross-validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation in carboxamide groups) by variable-temperature studies .
- Computational benchmarking : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian 16) .
Q. How can impurities in synthesized batches be identified and quantified?
- HPLC-MS : Use reverse-phase C18 columns with UV (254 nm) and MS detection to track byproducts (e.g., unreacted starting materials or hydrolysis products).
- Reference standards : Compare retention times and fragmentation patterns with known impurities (e.g., ranitidine-related compounds) .
Q. What mechanistic insights guide the study of this compound’s biological activity?
- Enzyme inhibition assays : Test against kinases or proteases, given thiophene carboxamides’ affinity for ATP-binding pockets.
- Cellular uptake studies : Use fluorescent analogs or radiolabeling (e.g., ³H/¹⁴C) to evaluate membrane permeability .
Q. How does solvent choice impact stability during long-term storage?
- Accelerated degradation studies : Store samples in DMSO, ethanol, or solid state at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor via HPLC for decomposition (e.g., hydrolysis of carboxamide to carboxylic acid) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent furan ring-opening reactions .
- Crystallography : For SHELX refinement, ensure high-resolution data (Rint < 5%) and apply TWINABS for twinned crystals .
- Safety : Handle thiophene derivatives in fume hoods; thiophene-2-carboxylic acid (related precursor) requires PPE due to irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
